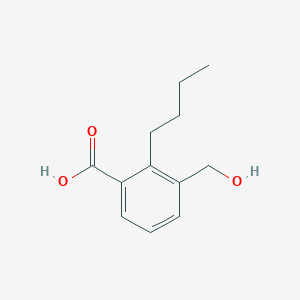
2-Butyl-3-(hydroxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(hydroxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a butyl group attached to the second carbon and a hydroxymethyl group attached to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-(hydroxymethyl)benzoic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Another method involves the Friedel-Crafts alkylation of 3-(hydroxymethyl)benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 2-Butyl-3-carboxybenzoic acid.
Reduction: 2-Butyl-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Butyl-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The butyl group may influence the compound’s hydrophobicity and membrane permeability, impacting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)benzoic acid: Lacks the butyl group, making it less hydrophobic.
2-Butylbenzoic acid: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2-Butyl-4-(hydroxymethyl)benzoic acid: Similar structure but with the hydroxymethyl group at a different position, potentially altering its reactivity and biological activity.
Uniqueness
2-Butyl-3-(hydroxymethyl)benzoic acid is unique due to the presence of both the butyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89393-40-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-butyl-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
KZILAVXKVXCJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=C1C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




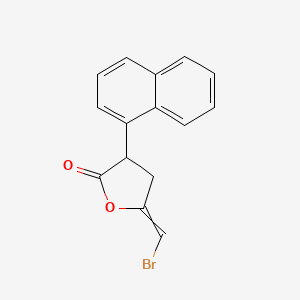
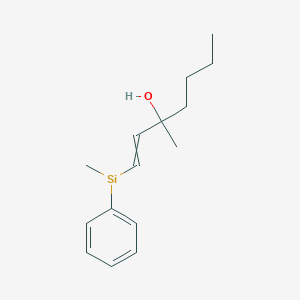
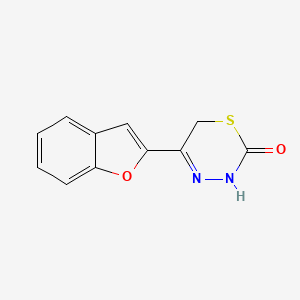
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)



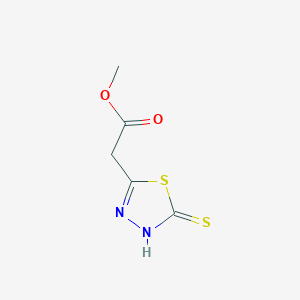
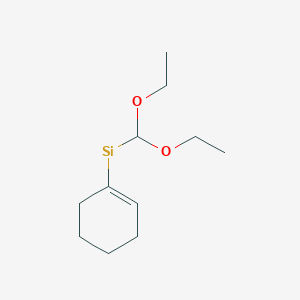
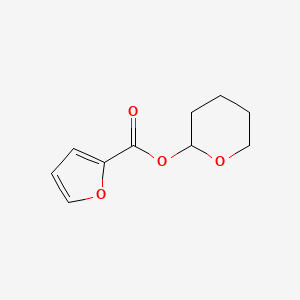
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
